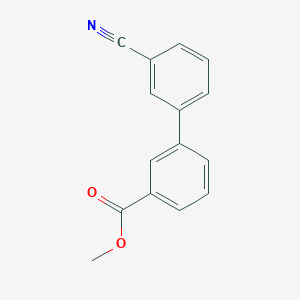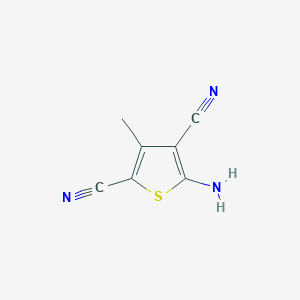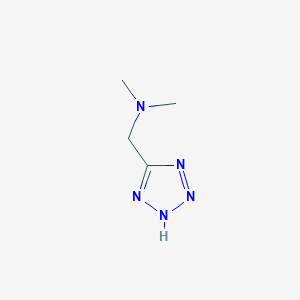
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine” is a chemical compound with the CAS Number: 116833-33-1 . It has a molecular weight of 127.15 and its IUPAC name is N,N-dimethyl (1H-tetraazol-5-yl)methanamine . The compound is solid in physical form .
Physical And Chemical Properties Analysis
“N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine” is a solid at room temperature . It has a molecular weight of 127.15 . More detailed physical and chemical properties might be found in specialized chemical databases.Aplicaciones Científicas De Investigación
I have conducted a search for the scientific research applications of “N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine” and its alternative name “N,N-dimethyl-1-(2H-tetrazol-5-yl)methanamine”. Here is a structured analysis focusing on several unique applications:
High-Energy Density Materials (HEDMs)
This compound has been explored for its potential use in high-energy density materials due to its nitrogen-rich tetrazole ring, which can contribute to high detonation performance and energy content. It is particularly of interest in the design and synthesis of insensitive high-performing explosives .
Combustion Promoters
Research indicates that derivatives of this compound can serve as combustion promoters in various energetic formulations. Their role is to enhance the combustion process, leading to improved efficiency and performance .
Insensitive Explosives
The compound’s derivatives have been synthesized with a focus on creating insensitive explosives that offer safety benefits during mass storage and transportation, without compromising on performance .
Energetic Salts
Energetic salts based on this compound have been prepared and characterized, showcasing the feasibility of combining energetic structural fragments to design new materials with desirable properties .
Anti-inflammatory Applications
While not directly related to the exact compound , derivatives of tetrazole have shown significant anti-inflammatory action in medical research, suggesting potential pharmaceutical applications for similar compounds .
Propiedades
IUPAC Name |
N,N-dimethyl-1-(2H-tetrazol-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-9(2)3-4-5-7-8-6-4/h3H2,1-2H3,(H,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBNCFGBAKTASH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NNN=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



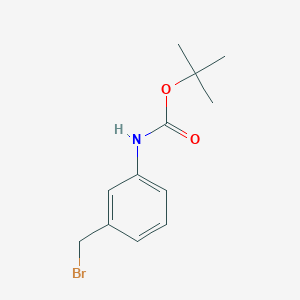

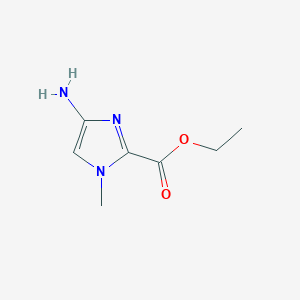
![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B179563.png)
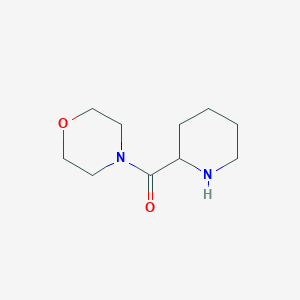
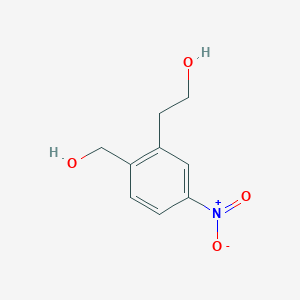
![ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B179568.png)

